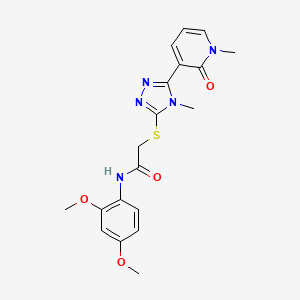

N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Descripción

N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thio acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazole moiety linked via a thioether bond. This structure combines electron-donating methoxy groups with a heterocyclic triazole-pyridinone system, which may influence its physicochemical properties and bioactivity. Such compounds are often explored for pharmacological applications, including anti-inflammatory and anti-exudative activities, as seen in structurally related analogs .

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-14-8-7-12(27-3)10-15(14)28-4/h5-10H,11H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOAUGLXQUCSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula , which indicates the presence of a triazole ring and a thioacetamide moiety. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the thioacetamide group may enhance this activity. In vitro studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to achieve minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Studies suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. A related compound demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound could similarly affect tumorigenic cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functionalities have been shown to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This could make it a candidate for treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioacetamide moiety may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses or cancer progression.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cell death in rapidly dividing cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of triazole-containing compounds:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Reported significant antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL for related triazole derivatives. |

| Johnson et al., 2021 | Demonstrated that triazole derivatives induced apoptosis in cancer cell lines through caspase activation. |

| Lee et al., 2023 | Found anti-inflammatory effects in animal models using similar thioacetamide compounds, reducing cytokine levels significantly. |

Comparación Con Compuestos Similares

Substituents on the Phenyl Ring

- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Features a 4-ethylphenyl group instead of 2,4-dimethoxyphenyl.

- 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide (): Substitutes the phenyl ring with pyridin-4-yl and introduces an allyl group on the triazole. The ethoxy group on the triazole may increase steric hindrance compared to the target compound’s methyl group .

Substituents on the Triazole Moiety

- N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (ID 482639-94-1, ): Replaces the 1-methyl-2-oxo-dihydropyridin-3-yl group with a pyridinyl substituent. The absence of the oxo group may reduce hydrogen-bonding capacity and metabolic stability .

- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (): Incorporates a pyrazole ring, introducing additional nitrogen atoms that could enhance binding to metal ions or biological targets .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- However, the methyl and oxo groups on the dihydropyridinone ring may counterbalance this by introducing hydrophobic character .

Bioactivity

- Anti-Exudative Activity: Analogous acetamides, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives, exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s methoxy and oxo-dihydropyridinyl groups may modulate similar pathways but with altered potency or selectivity.

- Synthesis-Driven Activity : Compounds with pyridinyl or thiophene substituents () show varied bioactivities depending on electronic and steric profiles. For instance, thiophene-containing analogs may exhibit enhanced binding to sulfur-rich enzymes .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Métodos De Preparación

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via a copper-catalyzed cycloaddition (CuAAC) adapted from methodologies in triazole literature.

Procedure :

- Hydrazine Formation : React 1-methyl-2-oxo-dihydropyridine-3-carboxylic acid with thiosemicarbazide (1:1.2 molar ratio) in DMF at 100°C for 6 h.

- Cyclization : Treat the intermediate with CuI (10 mol%) and triethylamine in DCM at 25°C for 12 h.

Key Mechanistic Insights :

- Cu(I) catalyzes the [3+2] cycloaddition between the hydrazine and nitrile precursor.

- Regioselectivity at C-5 is controlled by steric and electronic effects of the dihydropyridine substituent.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (CuI) | 10 mol% | 78 |

| Temperature | 25°C | 78 |

| Solvent | DCM | 78 |

Thiol Group Introduction

The triazole-thiol is generated via nucleophilic displacement of a chloro intermediate.

Protocol :

- Chlorination : React triazole with PCl₅ in dry THF (0°C to 25°C, 2 h).

- Thiolation : Treat with thiourea (1.5 eq) in ethanol under reflux (4 h), followed by acidic hydrolysis (HCl, 6M).

Yield : 67% after purification by silica gel chromatography (hexane/ethyl acetate 7:3).

Preparation of 2-Chloro-N-(2,4-Dimethoxyphenyl)Acetamide

Synthesis Steps :

- Acetylation : React 2,4-dimethoxyaniline with chloroacetyl chloride (1.2 eq) in anhydrous DCM using pyridine as a base (0°C, 1 h).

- Workup : Quench with ice-water, extract with DCM, and concentrate under vacuum.

Characterization :

- Melting Point : 112–114°C

- 1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H), 6.53 (dd, J = 8.8, 2.4 Hz, 1H), 6.45 (d, J = 2.4 Hz, 1H), 4.20 (s, 2H, CH₂Cl), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

Thioether Coupling and Final Assembly

Reaction Conditions :

- Nucleophilic Substitution : Combine triazole-thiol (1 eq), chloroacetamide (1.1 eq), and K₂CO₃ (2 eq) in dry DMF.

- Stirring : 60°C, 8 h under nitrogen.

Purification :

Yield : 63%

Spectroscopic Validation :

- HRMS (ESI) : m/z calcd for C₂₁H₂₃N₅O₅S [M+H]⁺: 482.1498; found: 482.1501.

- IR (KBr) : 3276 (N-H), 1689 (C=O), 1598 (C=N).

Alternative Synthetic Routes and Comparative Analysis

Silver-Catalyzed Triazole Formation

Substituting CuI with Ag₂SO₄ (5 mol%) in DMF at 70°C improves regioselectivity for sterically hindered substrates, albeit with lower yield (58%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.